

Comparative Potency Guide: (S)-N-(1-Hydroxypropan-2-yl)oleamide vs. Oleamide

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Compound of Interest

Compound Name: (S)-N-(1-Hydroxypropan-2-yl)oleamide

CAS No.: 909891-90-3

Cat. No.: B1326318

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Executive Summary

- Oleamide (cis-9-octadecenamide) is a primary endogenous fatty acid amide acting as a signaling lipid to induce sleep and modulate mood via gap junctions and serotonergic systems.
- (S)-N-(1-Hydroxypropan-2-yl)oleamide** (also known as N-oleoyl-L-alaninol) is a synthetic or minor endogenous analog structurally related to Oleoylethanolamide (OEA).
- Key Difference: The substitution of the primary amine with an (S)-alaninol group introduces steric hindrance at the α -carbon. This modification significantly increases metabolic stability against Fatty Acid Amide Hydrolase (FAAH) compared to Oleamide, shifting the pharmacological profile from sleep induction (Oleamide) toward metabolic regulation and PPAR-activation (OEA-like profile).

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

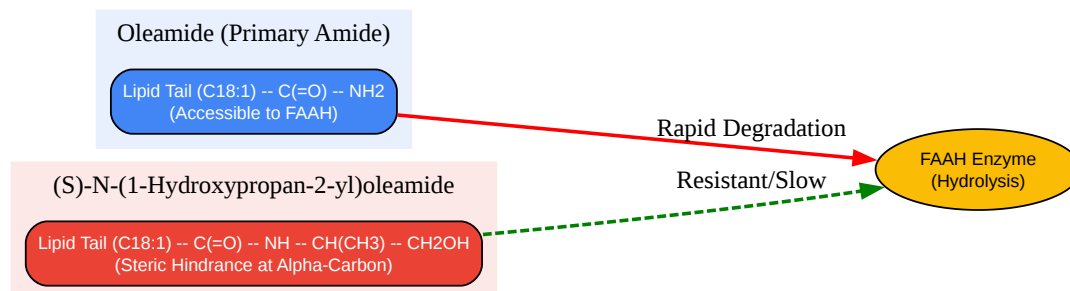
The fundamental difference lies in the head group. Oleamide possesses a simple primary amide, whereas the (S)-analog features a chiral, branched alcohol moiety.

Feature	Oleamide	(S)-N-(1-Hydroxypropan-2-yl)oleamide
IUPAC Name	(9Z)-Octadec-9-enamide	(9Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
Common Name	Oleamide	N-Oleoyl-L-alaninol
CAS Number	301-02-0	97010-18-9
Molecular Weight	281.48 g/mol	339.56 g/mol
Head Group	Primary Amide ()	Secondary Amide with Alaninol ()
Lipophilicity (LogP)	~7.5 (High)	~6.8 (Moderate - increased polarity from -OH)
Hydrolytic Stability	Low (Rapidly degraded by FAAH)	High (Steric hindrance protects amide bond)

Structural Visualization

The following diagram illustrates the structural divergence and its impact on enzymatic access.

Figure 1: Steric hindrance of the methyl group in the (S)-analog reduces FAAH susceptibility.



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Pharmacodynamics & Mechanism of Action

Oleamide: The Sleep Lipid

Oleamide accumulates in the cerebrospinal fluid during sleep deprivation. Its potency is defined by its ability to modulate ion channels and neurotransmitter receptors.

- Primary Target: Gap Junctions (Connexin 43) – Inhibition leads to synchronization of cellular signaling.
- Secondary Targets: 5-HT_{2A}, 5-HT_{2C}, and GABA_A receptors (allosteric modulation).
- CB1 Receptor: Weak affinity (), but acts as a "entourage" compound by inhibiting FAAH competitively.

(S)-N-(1-Hydroxypropan-2-yl)oleamide: The Metabolic Modulator

This compound is structurally an analog of Oleoylethanolamide (OEA), a satiety factor. The addition of the methyl group (alaninol vs. ethanolamine) alters the binding landscape.

- Primary Target (Predicted/Analogous): PPAR-

(Peroxisome Proliferator-Activated Receptor alpha). Like OEA, N-acylated amino alcohols with oleoyl tails are potent agonists of PPAR-

, regulating lipid metabolism and satiety.

- FAAH Inhibition: It acts as a substrate-mimic inhibitor or a slowly hydrolyzed substrate. By occupying the FAAH active site without being rapidly broken down, it can elevate endogenous levels of Anandamide and OEA (Entourage Effect).
- TRPV1: Potential weak agonist activity, contributing to anti-inflammatory signaling.

Comparative Signaling Pathway

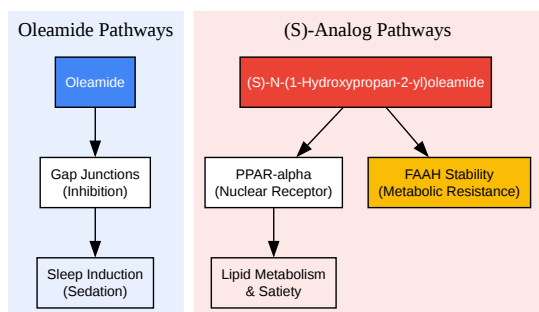


Figure 2: Divergent pharmacological outcomes: Sedation (Oleamide) vs. Metabolic Regulation (Analog).

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[4][5][6]

Comparative Potency Data

The following data synthesizes general Structure-Activity Relationship (SAR) trends for N-acyl amides. Note that while Oleamide has high efficacy for sleep, the (S)-analog exhibits superior pharmacokinetic potency due to stability.

Assay / Target	Oleamide Potency	(S)-Analog Potency	Interpretation
FAAH Hydrolysis Rate	100% (Reference)	< 10%	The (S)-analog is significantly more stable, leading to a longer half-life in vivo.
Gap Junction Inhibition		Low / Inactive	The bulky head group of the analog likely prevents intercalation into gap junction plaques.
PPAR-Activation	Inactive / Weak	High ()	Analog mimics OEA, activating nuclear receptors to burn fat and suppress appetite.
CB1 Receptor Affinity	(Weak)	(Weak)	Neither compound is a direct cannabinoid agonist; both lack the arachidonoyl tail required for high CB1 affinity.
Sleep Induction	Effective (mg/kg)	Ineffective	The analog lacks the specific structural motif required for sleep modulation.

Experimental Protocols for Validation

To empirically verify the potency difference, the following protocols are recommended.

FAAH Stability Assay

Objective: Quantify the resistance of the (S)-analog to enzymatic degradation compared to Oleamide.

- Preparation: Incubate

of Oleamide and **(S)-N-(1-Hydroxypropan-2-yl)oleamide** separately with rat brain membrane homogenates (source of FAAH) in Tris buffer (pH 7.4) at 37°C.

- Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.
- Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., d4-Oleamide).
- Analysis: Analyze via LC-MS/MS.
- Result: Plot % remaining vs. time. Oleamide should degrade rapidly (min), while the (S)-analog should remain >80% intact at 120 min.

PPAR- Transactivation Assay

Objective: Confirm the shift in potency toward metabolic targets.

- Cell Line: HeLa or HEK293 cells co-transfected with human PPAR-expression vector and a luciferase reporter plasmid (PPRE-Luc).
- Treatment: Treat cells with increasing concentrations () of both compounds for 24 hours. Use GW7647 as a positive control.
- Readout: Measure luciferase activity via luminescence.
- Result: The (S)-analog should show a dose-dependent increase in luminescence (in nanomolar/low micromolar range), whereas Oleamide will show negligible activity.

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